molecular formula C10H13Cl2NO3S B3955899 2,5-dichloro-N-(1-methoxypropan-2-yl)benzenesulfonamide

2,5-dichloro-N-(1-methoxypropan-2-yl)benzenesulfonamide

Cat. No.: B3955899
M. Wt: 298.19 g/mol
InChI Key: LPBOKNCMMQWNCO-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(1-methoxypropan-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonyl core substituted with two chlorine atoms at the 2- and 5-positions. The sulfonamide nitrogen is further functionalized with a 1-methoxypropan-2-yl group, an ether-containing aliphatic substituent. This structural motif confers unique physicochemical properties, such as enhanced solubility in polar solvents compared to aryl-substituted analogs, due to the flexibility and hydrophilicity of the methoxypropyl chain.

Properties

IUPAC Name

2,5-dichloro-N-(1-methoxypropan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO3S/c1-7(6-16-2)13-17(14,15)10-5-8(11)3-4-9(10)12/h3-5,7,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBOKNCMMQWNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(1-methoxypropan-2-yl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 1-methoxypropan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, improved safety, and higher yields. The reactants are continuously fed into a reactor where the reaction takes place, and the product is continuously removed, purified, and collected.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(1-methoxypropan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are usually conducted in acidic or neutral conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed. The reactions are carried out under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methoxy group.

    Reduction Reactions: Products include primary or secondary amines derived from the reduction of the sulfonamide group.

Scientific Research Applications

2,5-dichloro-N-(1-methoxypropan-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition, particularly sulfonamide-based inhibitors of carbonic anhydrase.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(1-methoxypropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthase in bacteria. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication, leading to the bacteriostatic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,5-dichloro-N-(1-methoxypropan-2-yl)benzenesulfonamide with structurally related sulfonamides, emphasizing substituent effects on properties and applications:

Compound Name Substituent on N-Atom Molecular Weight (g/mol) Predicted Density (g/cm³) Predicted Boiling Point (°C) Predicted pKa Key References
This compound 1-methoxypropan-2-yl (aliphatic ether) 352.27* ~1.4* ~500* ~8.8* -
2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide 3-methylphenyl (aromatic) 340.24 Not reported Not reported Not reported
2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide 4-methoxyphenyl (aromatic ether) 356.23 Not reported Not reported Not reported
2,5-Dichloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide 2,4-dimethoxyphenyl (aromatic) 362.23 1.446±0.06 508.1±60.0 8.80±0.10

*Estimated values based on structural analogy to reported compounds.

Substituent Effects on Physicochemical Properties

  • Solubility and Polarity: The 1-methoxypropan-2-yl group introduces a flexible aliphatic chain with an ether oxygen, likely enhancing solubility in organic solvents (e.g., ethanol, acetone) compared to rigid aryl substituents like 3-methylphenyl or 2,4-dimethoxyphenyl. Aryl-substituted analogs (e.g., ) exhibit higher hydrophobicity, favoring lipid-rich environments.
  • Thermal Stability : The dimethoxyphenyl analog () shows a higher predicted boiling point (~508°C) than the methoxypropyl derivative (~500°C), likely due to stronger π-π stacking interactions in aromatic systems.
  • Acidity (pKa) : The pKa of the sulfonamide proton is influenced by electron-withdrawing/donating substituents. The dimethoxyphenyl analog (pKa ~8.8, ) suggests moderate acidity, comparable to the methoxypropyl derivative, though the latter’s ether chain may slightly reduce electron withdrawal at the sulfonamide nitrogen.

Structural and Crystallographic Insights

  • Crystal Packing : Aryl-substituted derivatives (e.g., ) exhibit planar aromatic stacking interactions, while the methoxypropyl group may introduce disorder or flexible packing motifs, as seen in aliphatic-substituted sulfonamides. Tools like SHELXL and Mercury are critical for analyzing such differences.
  • Hydrogen Bonding : Sulfonamides with aryl substituents (e.g., ) often form N–H···O hydrogen bonds between sulfonyl oxygen and adjacent molecules. The methoxypropyl group’s ether oxygen could participate in additional hydrogen bonding, altering supramolecular assembly.

Q & A

Q. Optimization Tips :

  • Control reaction temperature (60–80°C) to minimize side reactions from the methoxypropan-2-yl group .
  • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity of the sulfonyl chloride intermediate .
  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) .

Q. Table 1: Comparative Yields Under Different Conditions

SolventTemperature (°C)Yield (%)Purity (HPLC)
DMF707898%
THF656295%
Acetone604590%

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Look for singlet peaks at δ 3.2–3.5 ppm (methoxy group) and δ 1.2–1.4 ppm (methyl groups in 1-methoxypropan-2-yl).
    • ¹³C NMR : Peaks at δ 55–60 ppm confirm the methoxy carbon .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 352.2 (calculated for C₁₀H₁₂Cl₂N₂O₃S) .
  • IR Spectroscopy : Strong absorbance at 1150–1250 cm⁻¹ (S=O stretching) and 1350–1450 cm⁻¹ (C-Cl) .

Note : Cross-validate results using high-resolution MS and elemental analysis to confirm purity >95% .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

  • Crystal Structure Refinement : Use SHELX programs (e.g., SHELXL) to model hydrogen bonding and torsional angles.
    • Example: In related dichlorobenzenesulfonamides, N—H···O interactions form inversion dimers (distance: ~2.8 Å), stabilizing the crystal lattice .
    • Avoid over-interpreting weak π-π stacking (inter-centroid distances >4.0 Å are insignificant) .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters and confirm stereochemistry .

Q. Table 2: Key Crystallographic Parameters

ParameterValue
Space GroupP 1
Unit Cell Dimensionsa=8.2 Å, b=10.1 Å, c=12.3 Å
R-factor<0.05

Advanced: How to address contradictory biological activity data in antimicrobial assays?

Discrepancies may arise from:

  • Assay Conditions :
    • pH sensitivity: The sulfonamide group hydrolyzes at pH >8, reducing activity .
    • Solubility: Use DMSO stock solutions ≤1% to avoid cytotoxicity artifacts .
  • Target Specificity :
    • Compare inhibition of dihydropteroate synthase (DHPS) vs. off-target enzymes using enzyme kinetics (Km and Vmax analysis) .
    • Validate with knockout bacterial strains (e.g., E. coli ΔfolP) .

Recommendation : Replicate assays in triplicate with positive controls (e.g., sulfamethoxazole) .

Advanced: What mechanistic insights explain the reactivity of the sulfonamide group in cross-coupling reactions?

  • Nucleophilic Substitution :
    • The sulfonamide nitrogen acts as a weak nucleophile, requiring activation via deprotonation (e.g., using NaH or K₂CO₃) .
    • Steric hindrance from the 1-methoxypropan-2-yl group slows reaction rates; optimize with bulky ligands (e.g., XPhos) in Pd-catalyzed couplings .
  • Electrophilic Aromatic Substitution :
    • Chlorine substituents direct further substitution to the para position. DFT calculations show increased electron density at C4 (Mulliken charge: −0.12) .

Advanced: How to design SAR studies for this compound’s antitumor potential?

  • Structural Modifications :
    • Replace the methoxy group with ethoxy or tert-butoxy to assess steric effects on binding.
    • Introduce electron-withdrawing groups (e.g., nitro) at C4 to enhance π-stacking with DNA .
  • Assay Design :
    • Use molecular docking (AutoDock Vina) to predict interactions with topoisomerase IIα (PDB ID: 1ZXM).
    • Validate with cytotoxicity assays (IC₅₀) in HeLa and MCF-7 cell lines .

Q. Table 3: Preliminary SAR Data

DerivativeIC₅₀ (μM)LogP
Parent Compound12.32.1
4-Nitro Analog8.72.4
tert-Butoxy Derivative18.93.0

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dichloro-N-(1-methoxypropan-2-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,5-dichloro-N-(1-methoxypropan-2-yl)benzenesulfonamide

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